Cas no 188524-70-1 (1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester)

1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester is a versatile organic compound featuring a pyrrole ring substituted with a thienyl group. This methyl ester derivative offers enhanced stability and solubility, making it ideal for various synthetic applications. Its unique structural properties contribute to its efficacy in organic synthesis reactions, particularly in the construction of complex heterocyclic molecules.
1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester structure
188524-70-1 structure
Product name:1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester
CAS No:188524-70-1
MF:C10H9NO2S
MW:207.248961210251
MDL:MFCD24597909
CID:4508757
PubChem ID:10727029

1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester
    • 4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester
    • Methyl 4-(3-thienyl)-1H-pyrrole-3-carboxylate
    • 188524-70-1
    • Methyl 4-(thiophen-3-yl)-1H-pyrrole-3-carboxylate
    • DTXSID101255091
    • MFCD24597909
    • Methyl 4-thiophen-3-yl-1H-pyrrole-3-carboxylate
    • 4-(3-Thienyl)-1H-pyrrole-3-carboxylic acid methyl ester
    • MDL: MFCD24597909
    • Inchi: InChI=1S/C10H9NO2S/c1-13-10(12)9-5-11-4-8(9)7-2-3-14-6-7/h2-6,11H,1H3
    • InChI Key: SKHDMTAEEVBFQP-UHFFFAOYSA-N
    • SMILES: COC(=O)C1=CNC=C1C2=CSC=C2

Computed Properties

  • Exact Mass: 207.03539970Da
  • Monoisotopic Mass: 207.03539970Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.3Ų
  • XLogP3: 1.9

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 315.1±42.0 °C at 760 mmHg
  • Flash Point: 144.3±27.9 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester Security Information

1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB475447-10g
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester; .
188524-70-1
10g
€1746.20 2025-03-19
Matrix Scientific
180960-1g
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester, 95%+
188524-70-1 95%
1g
$402.00 2023-09-11
abcr
AB475447-1 g
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester
188524-70-1
1g
€332.10 2023-06-15
abcr
AB475447-5g
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester; .
188524-70-1
5g
€1000.70 2025-03-19
abcr
AB475447-1g
4-Thiophen-3-yl-1H-pyrrole-3-carboxylic acid methyl ester; .
188524-70-1
1g
€332.10 2025-03-19

Additional information on 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester

Chemical Profile of 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester (CAS No. 188524-70-1)

1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester, identified by the CAS number 188524-70-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrrole derivatives family, which is well-documented for its diverse pharmacological properties. The structural motif of this molecule incorporates both pyrrole and thiophene rings, creating a unique scaffold that may contribute to its distinct biological activities. The presence of a carboxylic acid ester at the 3-position and a thiophene substituent at the 4-position of the pyrrole core suggests potential interactions with biological targets, making it a compound of interest for further investigation.

The synthesis of 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester involves multi-step organic transformations that highlight the complexity and precision required in medicinal chemistry. The introduction of the thiophene ring at the 4-position of the pyrrole scaffold is particularly noteworthy, as thiophene derivatives are known to exhibit a wide range of biological functions. This structural feature may enhance the compound's binding affinity to specific enzymes or receptors, which is a critical factor in drug design. The methyl ester group at the 3-position of the pyrrole ring not only influences the solubility and metabolic stability of the compound but also serves as a handle for further functionalization in drug development pipelines.

In recent years, there has been growing interest in exploring novel heterocyclic compounds for their therapeutic potential. Pyrrole derivatives, in particular, have been extensively studied due to their ability to modulate various biological pathways. The combination of pyrrole and thiophene in 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester creates a molecular framework that may exhibit unique pharmacological properties. For instance, such compounds have been investigated for their anti-inflammatory, antimicrobial, and anticancer effects. The structural features of this molecule make it a promising candidate for further pharmacological exploration.

One of the most compelling aspects of 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester is its potential as a building block for more complex drug candidates. The presence of reactive sites such as the carboxylic acid ester allows for further chemical modifications, enabling chemists to tailor the compound's properties for specific therapeutic applications. This flexibility is particularly valuable in drug discovery programs where lead optimization is essential for achieving desired pharmacokinetic and pharmacodynamic profiles.

Recent advancements in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify potential drug candidates. 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester has been subjected to virtual docking studies to evaluate its interactions with various biological targets. These studies suggest that the compound may bind effectively to enzymes and receptors involved in diseases such as cancer and inflammation. The results from these computational analyses provide valuable insights into the compound's mechanism of action and guide experimental investigations.

The synthesis and characterization of 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester have also benefited from modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These tools have enabled researchers to confirm the structure of the compound and study its conformational dynamics in solution. High-resolution NMR spectra provide detailed information about the electronic environment of different atoms within the molecule, while MS experiments help determine its molecular weight and fragmentation patterns.

The pharmacological evaluation of 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester has revealed several interesting findings. In vitro assays have shown that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For example, preliminary studies suggest that it may interfere with kinases involved in cancer cell proliferation. Additionally, its interaction with other biological targets has been explored using cell-based assays, which provide insights into its potential therapeutic effects.

The future direction of research on 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester includes both in vitro and in vivo studies to validate its pharmacological properties. Animal models will be employed to assess its efficacy and safety profiles before considering clinical trials. These studies are crucial for understanding how the compound behaves in a living system and whether it can translate into tangible therapeutic benefits.

The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. 1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester exemplifies how a structurally unique compound can emerge as a candidate for drug discovery through such collaborative efforts. By leveraging synthetic chemistry expertise alongside computational modeling and biological testing, researchers can accelerate the process of identifying promising drug candidates.

In conclusion,1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester (CAS No.188524-70-1) represents an intriguing compound with potential therapeutic applications。 Its structural features, synthetic accessibility, and preliminary pharmacological activity make it a valuable asset in pharmaceutical research。 As further studies continue, this molecule may contribute to advancements in drug development, offering new opportunities for treating various diseases.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:188524-70-1)1H-Pyrrole-3-carboxylic acid, 4-(3-thienyl)-, methyl ester
A1138507
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):197.0/593.0/1035.0